molecular formula C16H24O4 B14685226 Octyl 2-hydroxy-5-methoxybenzoate CAS No. 25485-92-1

Octyl 2-hydroxy-5-methoxybenzoate

Cat. No.: B14685226
CAS No.: 25485-92-1
M. Wt: 280.36 g/mol
InChI Key: IVWRXWGNNXFFOH-UHFFFAOYSA-N
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Description

Octyl 2-hydroxy-5-methoxybenzoate: is an organic compound that belongs to the ester class of chemicals. It is derived from 2-hydroxy-5-methoxybenzoic acid and octanol. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-hydroxy-5-methoxybenzoate typically involves the esterification of 2-hydroxy-5-methoxybenzoic acid with octanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2-Hydroxy-5-methoxybenzoic acid+OctanolOctyl 2-hydroxy-5-methoxybenzoate+Water\text{2-Hydroxy-5-methoxybenzoic acid} + \text{Octanol} \rightarrow \text{this compound} + \text{Water} 2-Hydroxy-5-methoxybenzoic acid+Octanol→Octyl 2-hydroxy-5-methoxybenzoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts like p-toluenesulfonic acid can also be employed to speed up the reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octyl 2-hydroxy-5-methoxybenzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: 2-hydroxy-5-methoxybenzoic acid derivatives.

    Reduction: Octyl 2-hydroxy-5-methoxybenzyl alcohol.

    Substitution: Various halogenated and nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: Octyl 2-hydroxy-5-methoxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential antioxidant properties and its ability to interact with biological membranes.

Medicine: It is explored for its potential use in drug formulations, particularly in topical applications due to its ability to penetrate the skin barrier.

Industry: In the cosmetic industry, this compound is used as a UV filter in sunscreens and other skincare products due to its ability to absorb UV radiation.

Mechanism of Action

The mechanism by which Octyl 2-hydroxy-5-methoxybenzoate exerts its effects involves its interaction with biological membranes and proteins. The ester group allows it to integrate into lipid bilayers, enhancing its ability to penetrate cells. Its antioxidant properties are attributed to the presence of the hydroxy and methoxy groups, which can scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

  • Ethyl 2-hydroxy-5-methoxybenzoate
  • Methyl 2-hydroxy-5-methoxybenzoate
  • Butyl 2-hydroxy-5-methoxybenzoate

Comparison: Octyl 2-hydroxy-5-methoxybenzoate is unique due to its longer alkyl chain (octyl group), which enhances its lipophilicity and ability to integrate into lipid membranes. This property makes it more effective in applications requiring membrane penetration, such as in topical drug formulations and sunscreens. In contrast, shorter alkyl chain derivatives like ethyl and methyl esters may have higher solubility in water but lower membrane permeability.

Properties

CAS No.

25485-92-1

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

octyl 2-hydroxy-5-methoxybenzoate

InChI

InChI=1S/C16H24O4/c1-3-4-5-6-7-8-11-20-16(18)14-12-13(19-2)9-10-15(14)17/h9-10,12,17H,3-8,11H2,1-2H3

InChI Key

IVWRXWGNNXFFOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(C=CC(=C1)OC)O

Origin of Product

United States

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